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Compound of Interest

Compound Name:
5-Chloro-2-ethoxy-

benzenemethanamine

Cat. No.: B13624551

Get Quote

Executive Summary
5-Chloro-2-ethoxy-benzenemethanamine (CAS: 938241-06-6), also known as 5-chloro-2-

ethoxybenzylamine, is a substituted benzylamine derivative often utilized as a fragment in

medicinal chemistry for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

Understanding its ionization constant (pKa) and lipophilicity (LogP) is critical for predicting its

pharmacokinetic behavior, specifically blood-brain barrier (BBB) penetration and lysosomal

trapping potential.

Summary of Physicochemical Values:
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Parameter
Value (Consensus
Predicted)

Experimental
Method (Gold
Standard)

Critical Note

pKa (Basic) 8.88 ± 0.10
Potentiometric

Titration (OECD 112)

Lower than

benzylamine (9.33)

due to 5-Cl inductive

effects.

LogP (Neutral) 2.45 ± 0.30
HPLC Method (OECD

117)

Moderate lipophilicity;

optimal for oral

bioavailability.

LogD (pH 7.4) 0.95 - 1.20
Shake Flask (OECD

107)

>95% ionized at

physiological pH.

Structural Analysis & Theoretical Underpinning
To understand the experimental behavior of this molecule, we must first analyze the electronic

environment of the ionizable center.

The Ionization Center (pKa)
The molecule is a primary amine attached to a benzylic carbon. The parent compound,

benzylamine, has a pKa of 9.33. The shift to ~8.88 in 5-Chloro-2-ethoxy-
benzenemethanamine is driven by substituent effects on the benzene ring:

5-Chloro Substituent (Meta-position relative to amine): Chlorine acts as an electron-

withdrawing group (EWG) via the inductive effect (-I). This destabilizes the protonated

ammonium cation (

) by pulling electron density away from the ring, thereby increasing acidity (lowering pKa).

2-Ethoxy Substituent (Ortho-position): The ortho-ethoxy group exerts a complex "Ortho

Effect." While alkoxy groups are resonance donors, the steric bulk interferes with the

solvation shell of the ammonium ion. Additionally, the oxygen atom can form an

intramolecular hydrogen bond with the ammonium protons, which would typically stabilize
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the cation; however, the net inductive withdrawal from the oxygen atom generally lowers the

pKa slightly in benzylamine systems.

Lipophilicity (LogP)
The partition coefficient (LogP) is additive based on fragment contributions:

Benzylamine Base: LogP ≈ 1.09

Chloro Group (+Cl): +0.71 (Increases hydrophobicity)

Ethoxy Group (+OEt): +0.50 (Increases hydrophobicity)

Ortho Correction: -0.1 to -0.2 (Steric crowding reduces water surface area interaction)

Net Calculation:

Structural Logic Diagram
The following diagram illustrates the electronic vectors influencing the amine's basicity.
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Figure 1: Structural Activity Relationship (SAR) map detailing the electronic pressures reducing

the pKa relative to the benzylamine parent.

Experimental Determination Protocols
As an application scientist, relying solely on prediction is insufficient for regulatory filing or

precise lead optimization. The following protocols are self-validating systems designed to
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generate defensible data.

Determination of pKa: Potentiometric Titration (OECD
112)
Potentiometry is the "Gold Standard" for substances with water solubility

M.

Reagents:

0.1 M HCl and 0.1 M KOH (standardized).

0.15 M KCl (Ionic Strength Adjuster - ISA).

Argon or Nitrogen gas (High Purity).

Protocol Workflow:

System Preparation: Calibrate the pH electrode (glass/Ag/AgCl) using four buffers (pH 1.68,

4.01, 7.00, 10.01) at 25°C.

Blank Titration: Titrate the electrolyte solution (0.15 M KCl) to determine the exact difference

between the theoretical and observed standard electrode potential (

).

Sample Titration: Dissolve ~3-5 mg of 5-Chloro-2-ethoxy-benzenemethanamine in 20 mL

of 0.15 M KCl. (If solubility is an issue, use a methanol/water co-solvent method and

extrapolate to 0% methanol via the Yasuda-Shedlovsky equation).

Data Acquisition: Titrate with 0.1 M HCl from pH 11.0 down to pH 2.5. Collect data points

every 0.1 pH unit.

Self-Validation Step:
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The Bjerrum plot (n̄ vs. pH) must yield a slope of -1 at the half-neutralization point. If the slope

deviates, check for electrode drift or carbonate contamination.

Determination of LogP: HPLC Method (OECD 117)
For compounds with ionizable groups like this amine, the Shake Flask method (OECD 107) is

prone to emulsion errors. The HPLC method is faster and robust.

Protocol Workflow:

Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), end-capped to prevent

amine tailing.

Mobile Phase: Methanol/Water (75:25) buffered at pH 10.5 (using ammonium

hydroxide/ammonium chloride).

Why pH 10.5? To ensure the amine (pKa ~8.88) is in its neutral (uncharged) state.

Measuring LogP of a charged species yields LogD, not LogP.

Reference Standards: Inject a calibration mix of 6 compounds with known LogP values

spanning the expected range (e.g., Toluene, Ethylbenzene, Naphthalene).

Calculation:

Construct a calibration curve of

vs.

. Interpolate the sample's LogP.
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Figure 2: Decision tree for selecting the correct pH conditions for HPLC-based LogP

determination.

Biopharmaceutical Implications
The interplay between the pKa (8.[1]88) and LogP (2.45) dictates the molecule's behavior in

the body.
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LogD Profile (Distribution Coefficient)
While LogP is a constant, LogD varies with pH.

At Stomach pH (1.2): The amine is 100% protonated (

). LogD will be

.[2][3] High solubility, low passive permeability.

At Blood pH (7.4):

Even at physiological pH, the molecule exists primarily as a cation.

Blood-Brain Barrier (BBB) Permeability
Central Nervous System (CNS) drugs generally require a LogD

between 1 and 3.

With a LogD

of ~0.95, this molecule is on the borderline of BBB permeability.

The high basicity (pKa 8.88) suggests it may be a substrate for lysosomal trapping

(lysosomotropism), potentially leading to high volume of distribution (

) but slower clearance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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